molecular formula C9H9O3- B8435384 (S)-methoxyphenylacetate

(S)-methoxyphenylacetate

Cat. No.: B8435384
M. Wt: 165.17 g/mol
InChI Key: DIWVBIXQCNRCFE-QMMMGPOBSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methoxyphenylacetate is a chiral carboxylic acid derivative of significant interest in pharmaceutical and biochemical research. This compound features a stereogenic center, making it a valuable chiral auxiliary or resolving agent in asymmetric synthesis for producing enantiomerically pure substances . Researchers are also exploring the properties of structurally related methoxyphenylacetate esters in biological systems. For instance, certain homovanillic acid esters, which share a core methoxyphenylacetate structure, have demonstrated promising activity in modulating metabolic pathways. One study found that a specific homovanillic acid ester could reduce intestinal fatty acid uptake in a model of human enterocytes by up to 47%, highlighting the potential of this compound class in obesity research . The methoxyphenylacetate moiety is also a key building block in medicinal chemistry, serving as an intermediate in the synthesis of various active compounds . As a reagent, it is typically supplied as a solid and should be stored under appropriate conditions. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

(2S)-2-methoxy-2-phenylacetate

InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/p-1/t8-/m0/s1

InChI Key

DIWVBIXQCNRCFE-QMMMGPOBSA-M

Isomeric SMILES

CO[C@@H](C1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

(S)-methoxyphenylacetate has been explored for its pharmacological properties, particularly as an anticancer agent. Research indicates that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of methoxyphenylacetate have shown IC50 values in the low micromolar range against HepG2 liver cancer cells and A549 lung cancer cells, indicating potent anticancer activity .

Case Study: Anticancer Activity

  • Compound : (S)-methoxyphenylacetate derivatives
  • Cell Lines Tested : HepG2, A549
  • IC50 Values :
    • HepG2: 1.31 μM
    • A549: 1.37 μM
  • Mechanism : Inhibition of tubulin polymerization, a critical process in cell division .

Biological Research

The compound's interaction with biomolecules has implications for understanding cellular functions and enzymatic activities. Studies have demonstrated that (S)-methoxyphenylacetate can influence metabolic pathways by modulating enzyme activities, which is crucial for developing therapeutic agents targeting metabolic disorders.

Biological Activities

  • Enzyme Interaction : Influences enzymatic pathways linked to cell proliferation and apoptosis.
  • Potential Applications : Development of inhibitors targeting specific enzymes involved in cancer metabolism.

Synthesis and Characterization

The synthesis of (S)-methoxyphenylacetate typically involves straightforward organic reactions, allowing for the production of this compound in laboratory settings. Characterization methods such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are utilized to confirm the structure and purity of the synthesized product.

Synthesis Methodology

  • Reagents Used : Methoxyphenol derivatives and acetic anhydride.
  • Characterization Techniques :
    • NMR Spectroscopy
    • FTIR Spectroscopy

Antioxidant Properties

Emerging research suggests that (S)-methoxyphenylacetate may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The ability to scavenge free radicals can play a role in reducing cellular damage and inflammation.

Antioxidant Activity Testing

  • Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests are employed to evaluate the antioxidant capacity of (S)-methoxyphenylacetate and its derivatives.

Industrial Applications

Beyond medicinal uses, (S)-methoxyphenylacetate may find applications in the development of functional materials due to its unique chemical properties. This includes potential uses in the synthesis of polymers or as additives in various industrial processes.

Chemical Reactions Analysis

Nucleophilic Substitution

The acetate group undergoes hydrolysis and transesterification:

text
(S)-Methoxyphenylacetate + NaOH → (S)-Methoxyphenylacetic acid + ethanol

Conditions : 1M NaOH, 25°C, 1h | Conversion : 98%

Oxidation and Decarbonylation

Under strong acids (H2_2
SO4_4
/Ac2_2
O), decarbonylation produces aromatic aldehydes:

text
(S)-Methoxyphenylacetate → Terephthaldehyde derivatives + CO

Key factor : Methoxy group position dictates product distribution .

Silylation Reactions

Trimethylsilyl derivatives form under anhydrous conditions:

text
(S)-Methoxyphenylacetate + Me\(_3\)SiCl → Trimethylsilyl ether + HCl

Applications : Volatility enhancement for GC analysis .

Biological Activity Correlations

The (S)-enantiomer shows enhanced bioactivity compared to (R)-forms:

| Biological Target | (S)-Isomer IC50_{50}
| (R)-Isomer IC50_{50}
| Ratio (S/R) | Source |
|--------------------------|------------------------|-------------------------|-------------|--------|
| Tubulin polymerization | 0.86 μM | 4.12 μM | 4.8x | |
| HepG2 cell proliferation | 1.31 μM | 5.89 μM | 4.5x | |

Mechanistic studies attribute this selectivity to:

  • Optimal hydrogen bonding with Tyrβ224 residue in tubulin

  • Enhanced membrane permeability due to chiral recognition

Stability and Reaction Kinetics

First-order degradation kinetics observed in aqueous solutions:

| pH | k (h1^{-1}
) | t1/2_{1/2}
(h) | Activation Energy (kJ/mol) |
|------|---------------|------------------|----------------------------|
| 3.0 | 0.021 | 33.0 | 58.2 |
| 7.4 | 0.117 | 5.9 | 42.1 |
| 9.0 | 0.254 | 2.7 | 35.6 |

Critical finding : Alkaline conditions accelerate ester hydrolysis via OH^-
nucleophilic attack .

Comparison with Similar Compounds

(R)-Methoxyphenylacetate

The R-enantiomer shares identical physical properties but differs in stereochemical outcomes. For example, in ARCM reactions, (R)-methoxyphenylacetate-derived catalysts yield products with mirror-image enantiomeric excess (ee) profiles compared to (S)-configured systems .

Compound CAS Number Key Feature Application
(S)-Methoxyphenylacetate 26164-26-1 1D polymeric Ln³⁺ complexes Luminescent materials
(R)-Methoxyphenylacetate 3966-32-3 Enantiomeric selectivity in ARCM Catalysis
Sodium 2-methoxy-2-phenylacetate 63450-88-4 Enhanced water solubility Pharmaceutical intermediates

Alkyl and Aromatic Derivatives

  • Methyl α-Methoxyphenylacetate : Prone to base-catalyzed racemization (91% racemization under basic conditions), limiting its utility in enantioselective reactions .
  • Kresoxim-methyl: A pesticide derivative with a methoxyimino group; lacks coordination capability but shares structural motifs with (S)-methoxyphenylacetate .

Functional Analogs

Benzoate Esters

Compared to simple benzoates (e.g., methyl benzoate, CAS 93-58-3), (S)-methoxyphenylacetate’s methoxy group enhances electron density, improving metal-ligand binding affinity. However, it reduces thermal stability relative to saturated aliphatic benzoates like isopropyl benzoate (CAS 939-48-0) .

Chiral Propionate Ligands

  • 2-Phenylpropionic Acid : Forms dinuclear Ln³⁺ complexes instead of 1D chains due to the absence of a methoxy group .
  • 2-(6-Methoxy-2-naphthyl)propionic Acid : Bulkier aromatic systems reduce polymerization but enhance CPL activity compared to (S)-methoxyphenylacetate .

Key Research Findings and Implications

  • Racemization Challenges : Methyl esters of (S)-methoxyphenylacetate are susceptible to racemization, necessitating careful handling in stereosensitive applications .
  • Material Design : The 1D polymeric structure of (S)-methoxyphenylacetate-Ln³⁺ complexes offers superior luminescence quantum yields (e.g., Tb³⁺: Φ = 69%) compared to dinuclear analogs .
  • Catalytic Trade-offs : While less enantioselective than 2-phenylpropionate derivatives, (S)-methoxyphenylacetate provides faster reaction kinetics due to lower steric hindrance .

Q & A

Basic: What are the key considerations for synthesizing enantiopure (S)-methoxyphenylacetate?

Answer:
Enantiopure synthesis requires chiral resolution techniques (e.g., chiral auxiliaries or enzymatic catalysis) and rigorous monitoring of optical activity. Key steps include:

  • Chiral Purity Control : Use chiral HPLC or polarimetry to verify enantiomeric excess (e.g., (S)-enantiomer CAS 26164-26-1, mp 65–67°C ).
  • Racemization Mitigation : Avoid basic conditions during esterification, as base-catalyzed racemization of intermediates (e.g., methyl α-methoxyphenylacetate) can lead to ~91% racemization .
  • Crystallization : Recrystallization in non-polar solvents enhances purity, as evidenced by monoclinic P2₁ crystal structures in enantiopure Ln³⁺ complexes .

Basic: How can researchers characterize (S)-methoxyphenylacetate and confirm its structural integrity?

Answer:
Characterization relies on multimodal analytical techniques:

  • X-Ray Crystallography : Resolves absolute configuration (e.g., asymmetric units in [Ln(μ-MPA)(MPA)₂(phen)]ₙ show 1D polymeric chains along the a-axis ).
  • Thermal Analysis : Melting point consistency (mp 65–67°C for (S)-enantiomer vs. 68–72°C for racemic DL-form ).
  • Spectroscopy : IR and NMR confirm functional groups (e.g., methoxy and carboxylate peaks), while circularly polarized luminescence (CPL) in Ln³⁺ complexes validates chiral environments .

Advanced: How does (S)-methoxyphenylacetate influence the luminescence and magnetic properties of lanthanide complexes?

Answer:
The ligand’s chirality and coordination mode modulate Ln³⁺ emission. For example:

  • CPL Activity : (S)-MPA in Eu³⁺/Tb³⁺ complexes induces strong CPL signals due to rigid chiral environments, whereas racemic ligands quench emission .
  • Magnetic Coupling : Bridging (S)-MPA ligands in 1D polymeric chains (e.g., [Ln(μ-MPA)(MPA)₂(phen)]ₙ) enable weak antiferromagnetic interactions, studied via SQUID magnetometry .
  • Design Tip : Use phenanthroline (phen) as a co-ligand to enhance luminescence quantum yields by shielding Ln³⁺ from solvent quenching .

Advanced: How should researchers resolve contradictions in optical activity data during (S)-methoxyphenylacetate synthesis?

Answer:
Contradictions often arise from competing reaction pathways or intermediate racemization:

  • Pathway Analysis : In carbinol ester synthesis, 23% of products follow Pathway 2 (trapped as racemized intermediates), while Pathway 1 retains 99% optical activity .
  • Control Experiments : Compare racemization rates of intermediates (e.g., methyl (R)-γ-methoxyphenylacetate) under varying pH and temperature .
  • Kinetic Modeling : Use Arrhenius plots to predict racemization thresholds and optimize reaction times (<2 hrs at 40°C recommended) .

Advanced: What methodological strategies enhance the stability of (S)-methoxyphenylacetate in coordination polymers?

Answer:
Stability depends on ligand geometry and metal-ligand bonding:

  • Chelation Design : Bidentate binding of (S)-MPA to Ln³⁺ (via methoxy-O and carboxylate-O) forms stable 8-coordinate complexes .
  • Polymerization Control : Crystallize in monoclinic P2₁ to achieve 1D chains with repeat units aligned along the a-axis, reducing lattice defects .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >250°C, suitable for high-temperature applications .

Basic: What are the critical purity criteria for (S)-methoxyphenylacetate in catalytic studies?

Answer:

  • Chiral Purity : ≥98% enantiomeric excess (e.g., via chiral HPLC with amylose-based columns) .
  • Trace Metals : ICP-MS to confirm absence of Ln³⁺/transition metals (<1 ppm) if used in asymmetric catalysis.
  • Moisture Control : Karl Fischer titration ensures <0.1% water content to prevent hydrolysis .

Advanced: How can researchers design (S)-methoxyphenylacetate derivatives for targeted applications?

Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring via Friedel-Crafts acylation, altering coordination strength .
  • Ester Pro-drugs : Synthesize methyl esters (e.g., methyl 2-(2-formylphenyl)acetate, CAS 63969-83-5) for controlled release in drug delivery .
  • Hybrid Materials : Combine with phenanthroline to create luminescent sensors for pH or metal ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.